(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine
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Overview
Description
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine source and a reducing agent such as sodium cyanoborohydride. This step introduces the amine functionality and sets the chiral center.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(2-Fluorophenyl)propan-1-amine
- (2R)-2-(2-Methylphenyl)propan-1-amine
- (2R)-2-(2-Chloro-5-methylphenyl)propan-1-amine
Uniqueness
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and selectivity in various applications.
Properties
IUPAC Name |
(2R)-2-(2-fluoro-5-methylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-7-3-4-10(11)9(5-7)8(2)6-12/h3-5,8H,6,12H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQHSECMEXDSEO-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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